1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Applications
One study explores the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, including compounds similar to the one . This research highlights the electrochemical behaviors of such compounds and their potential applications in synthetic organic electrochemistry. The findings could inform the development of new electrochemical synthesis methods for complex molecules (Golub & Becker, 2015).
Medicinal Chemistry and Drug Development
Several studies within medicinal chemistry have investigated compounds with structures related to "1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide." These research efforts focus on synthesizing new compounds for potential therapeutic applications, such as hypoglycemic agents, antitumor agents, and anti-inflammatory drugs. For example, research on hypoglycemic benzoic acid derivatives suggests a structured approach to designing compounds for treating diabetes, with implications for molecules bearing similarity to the compound (Grell et al., 1998).
Polymer Science
In polymer science, research on soluble polyimides with pendant carboxyl groups, blocked with photopolymerizable acrylamides, demonstrates the utility of related chemical structures in developing new materials. These materials show potential for applications in electronics and coatings due to their photosensitive properties (Fukushima, Oyama, & Tomoi, 2003).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13(14-5-7-16(24-4)8-6-14)18-17(21)15-9-11-20(12-10-15)25(22,23)19(2)3/h5-8,13,15H,9-12H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYDXYPWYMZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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